1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea
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Overview
Description
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea is a complex organic compound that features a unique structure combining isoquinoline and urea moieties
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor can lead to changes in intracellular calcium levels and cholesterol homeostasis .
Biochemical Pathways
Given the role of the sigma-2 receptor in calcium regulation and cholesterol homeostasis, it can be inferred that the compound may influence these pathways .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also exhibits adequate oral bioavailability of 29.0% , suggesting that a significant proportion of the administered dose reaches the systemic circulation.
Result of Action
The compound’s action on the sigma-2 receptor has been associated with promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound may have potential therapeutic applications in the management of pain.
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea has been observed to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in these studies .
Dosage Effects in Animal Models
The effects of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea can vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, are important areas of study .
Metabolic Pathways
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea may be involved in various metabolic pathways. It can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea within cells and tissues is a complex process. It may interact with transporters or binding proteins and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea can affect its activity or function. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea typically involves multiple steps. One common approach starts with the preparation of the isoquinoline derivative, followed by its coupling with a phenylurea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triflic acid absorbed on silica .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea
- 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]
Uniqueness
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea is unique due to its specific combination of isoquinoline and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-17-13-21(32-2)9-10-23(17)30-27(31)29-20-7-5-18(6-8-20)14-24-22-16-26(34-4)25(33-3)15-19(22)11-12-28-24/h5-10,13,15-16H,11-12,14H2,1-4H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAKBKSTKMXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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